molecular formula C13H16N4O2 B1386570 Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1086375-79-2

Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1386570
M. Wt: 260.29 g/mol
InChI Key: ROXXGNAMYYILIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The aminobenzyl group is a benzene ring with an amine (-NH2) substituent and a methylene (-CH2-) bridge connecting it to the triazole ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amine group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the triazole ring could participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ester groups could impact its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

properties

IUPAC Name

ethyl 1-[(3-aminophenyl)methyl]-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-5-4-6-11(14)7-10/h4-7H,3,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXXGNAMYYILIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Ethyl 1-(3-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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